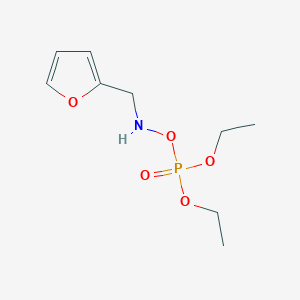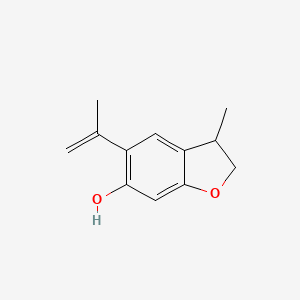![molecular formula C29H27N3O5S B11966456 3-{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}naphthalen-2-yl acetate](/img/structure/B11966456.png)
3-{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}naphthalen-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{(5E)-5-[3-METHOXY-4-(PENTYLOXY)BENZYLIDENE]-6-OXO-5,6-DIHYDRO[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-2-YL}-2-NAPHTHYL ACETATE is a complex organic compound characterized by its unique structure, which includes a thiazolo-triazole core, a naphthyl acetate moiety, and a methoxy-pentyloxy benzylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(5E)-5-[3-METHOXY-4-(PENTYLOXY)BENZYLIDENE]-6-OXO-5,6-DIHYDRO[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-2-YL}-2-NAPHTHYL ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazole core, followed by the introduction of the naphthyl acetate and benzylidene groups. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-{(5E)-5-[3-METHOXY-4-(PENTYLOXY)BENZYLIDENE]-6-OXO-5,6-DIHYDRO[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-2-YL}-2-NAPHTHYL ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-{(5E)-5-[3-METHOXY-4-(PENTYLOXY)BENZYLIDENE]-6-OXO-5,6-DIHYDRO[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-2-YL}-2-NAPHTHYL ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-{(5E)-5-[3-METHOXY-4-(PENTYLOXY)BENZYLIDENE]-6-OXO-5,6-DIHYDRO[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-2-YL}-2-NAPHTHYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Luteolin: A natural flavonoid with various pharmacological effects, including antidepressant properties.
Uniqueness
3-{(5E)-5-[3-METHOXY-4-(PENTYLOXY)BENZYLIDENE]-6-OXO-5,6-DIHYDRO[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-2-YL}-2-NAPHTHYL ACETATE is unique due to its complex structure and the combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds like dichloroaniline or luteolin.
Propriétés
Formule moléculaire |
C29H27N3O5S |
|---|---|
Poids moléculaire |
529.6 g/mol |
Nom IUPAC |
[3-[(5E)-5-[(3-methoxy-4-pentoxyphenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C29H27N3O5S/c1-4-5-8-13-36-23-12-11-19(14-25(23)35-3)15-26-28(34)32-29(38-26)30-27(31-32)22-16-20-9-6-7-10-21(20)17-24(22)37-18(2)33/h6-7,9-12,14-17H,4-5,8,13H2,1-3H3/b26-15+ |
Clé InChI |
WKNDHSDYWPGOPP-CVKSISIWSA-N |
SMILES isomérique |
CCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC5=CC=CC=C5C=C4OC(=O)C)S2)OC |
SMILES canonique |
CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC5=CC=CC=C5C=C4OC(=O)C)S2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-(2-fluorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966384.png)

![benzyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966402.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B11966412.png)
![Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966416.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11966427.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966432.png)
![Bis(2-methoxyethyl) 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966435.png)



![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966448.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B11966453.png)
